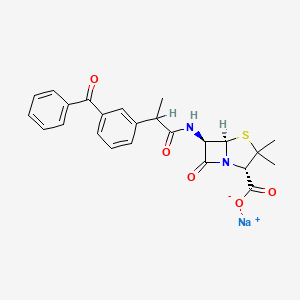

Ketocillin sodium

Beschreibung

Contextualization within Beta-Lactam Antibiotic Research

Beta-lactam antibiotics represent a cornerstone of antibacterial therapy, widely used against both Gram-negative and Gram-positive bacterial infections. frontiersin.org Their primary mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). frontiersin.orgnih.gov This interaction leads to the acylation of a key serine residue within the active site of PBPs, disrupting the formation of peptidoglycan cross-links essential for cell wall integrity. frontiersin.orgmdpi.com The reactivity of the beta-lactam ring is central to this inhibitory activity. nih.gov Research within this context explores the synthesis of novel beta-lactam structures, modifications to existing ones, and strategies to overcome bacterial resistance mechanisms, such as the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring. mdpi.com Ketocillin sodium, as a semisynthetic penicillin, fits into this research landscape as a compound derived from the fundamental penicillin structure. hodoodo.comhodoodo.com

Historical Development and Significance of Penicillin Derivatives

The history of penicillin development is a pivotal chapter in medicine, beginning with Alexander Fleming's accidental discovery of the antibacterial properties of Penicillium mould in 1928. reactgroup.orgsciencemuseum.org.ukwikipedia.orgwikipedia.orgpbs.org This initial observation led to the identification of penicillin. sciencemuseum.org.ukwikipedia.orgwikipedia.org Subsequent work by researchers like Florey and Chain in the 1940s focused on purifying and scaling up the production of penicillin, transforming it into a viable therapeutic agent. reactgroup.orgsciencemuseum.org.ukwikipedia.orgpbs.org The determination of penicillin's chemical structure later facilitated the development of semisynthetic penicillins. wikipedia.org This era, often referred to as the "golden era" of antibiotics (1940-1962), saw the discovery and introduction of numerous antibiotic classes, including various penicillin derivatives. reactgroup.org The ability to chemically modify the basic penicillin nucleus (6-aminopenicillanic acid) allowed for the creation of derivatives with altered properties, such as improved stability, expanded spectrum of activity, or resistance to enzymatic degradation. nih.gov this compound is a product of this historical trajectory, representing an effort to develop penicillin derivatives with specific chemical characteristics. hodoodo.comhodoodo.com

Current Research Landscape of this compound Investigations

Current research involving this compound primarily centers on its characterization as a chemical compound. Available information indicates its classification as a semisynthetic penicillin with a specific CAS number (196309-79-2) and PubChem CID (23699506). hodoodo.comhodoodo.cominvivochem.cnguidechem.com Research activities likely include detailed chemical analysis, exploration of its physical properties, and potential investigations into synthetic routes or modifications. While specific detailed research findings on the biological activity or clinical applications of this compound are not within the scope of this article as per the instructions, the chemical properties are subject to investigation. For instance, its physical state is typically solid at room temperature, with a reported boiling point of 757ºC at 760mmHg and a flash point of 411.6ºC. invivochem.cn

Table 1: Selected Chemical Properties of this compound

| Property | Value | Source |

| PubChem CID | 23699506 | invivochem.cn |

| CAS Number | 196309-79-2 | invivochem.cn |

| Appearance | Typically exists as solid | invivochem.cn |

| Boiling Point | 757ºC at 760mmHg | invivochem.cn |

| Flash Point | 411.6ºC | invivochem.cn |

| Vapor Pressure | 4.42E-24mmHg at 25°C | invivochem.cn |

Research in this area contributes to the broader understanding of penicillin chemistry and the potential for developing new compounds with desirable attributes. The focus remains on the chemical entity itself and its fundamental characteristics within the context of beta-lactam research.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

196309-79-2 |

|---|---|

Molekularformel |

C24H23N2NaO5S |

Molekulargewicht |

474.5 g/mol |

IUPAC-Name |

sodium;(2S,5R,6R)-6-[2-(3-benzoylphenyl)propanoylamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C24H24N2O5S.Na/c1-13(15-10-7-11-16(12-15)18(27)14-8-5-4-6-9-14)20(28)25-17-21(29)26-19(23(30)31)24(2,3)32-22(17)26;/h4-13,17,19,22H,1-3H3,(H,25,28)(H,30,31);/q;+1/p-1/t13?,17-,19+,22-;/m1./s1 |

InChI-Schlüssel |

GFBDCTHJMSNJTE-HBRXWCKGSA-L |

SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

Isomerische SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] |

Kanonische SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ketocillin sodium; |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Ketocillin Sodium

Established Synthetic Pathways for Ketocillin Sodium

The foundational strategy for the synthesis of this compound, like other semisynthetic penicillins, involves the acylation of the 6-aminopenicillanic acid (6-APA) nucleus. This core structure provides the essential β-lactam ring responsible for the characteristic activity of this class of compounds.

Starting Material Precursors and Intermediate Synthesis

The synthesis of this compound necessitates two primary precursors: the 6-APA core and the 2-(3-benzoylphenyl)propanoic acid side chain.

6-Aminopenicillanic Acid (6-APA): This crucial intermediate is typically produced on an industrial scale through the enzymatic cleavage of the side chain from naturally occurring penicillins, such as penicillin G or penicillin V. This biotransformation offers a green and efficient alternative to purely chemical methods.

Reaction Conditions and Optimization Strategies

The coupling of the 2-(3-benzoylphenyl)propanoic acid side chain to the 6-APA nucleus is a critical step in the synthesis of Ketocillin. To facilitate this amide bond formation, the carboxylic acid of the side chain must first be activated. Common activation methods include conversion to an acid chloride or a mixed anhydride (B1165640).

The acylation reaction is typically carried out in a suitable organic solvent under controlled temperature conditions to minimize degradation of the sensitive β-lactam ring. The choice of solvent, temperature, and pH are critical parameters that require careful optimization to maximize the yield and purity of the final Ketocillin product. The use of a base is often necessary to neutralize the acid generated during the reaction.

Table 1: Key Parameters in the Acylation of 6-APA

| Parameter | Description | Common Approaches |

| Side Chain Activation | Conversion of the carboxylic acid to a more reactive species. | Formation of acid chloride (e.g., using thionyl chloride) or mixed anhydride (e.g., using ethyl chloroformate). |

| Solvent | The medium in which the reaction is conducted. | Anhydrous, non-protic solvents such as dichloromethane (B109758) or acetone. |

| Temperature | Reaction temperature control to prevent degradation. | Typically maintained at low temperatures (e.g., 0 to -10 °C). |

| Base | To neutralize acidic byproducts. | Tertiary amines such as triethylamine. |

Novel Approaches in this compound Synthesis

While established methods provide a reliable route to this compound, ongoing research focuses on developing more efficient, sustainable, and stereoselective synthetic strategies.

Development of Efficient and Sustainable Synthetic Routes

A key area of development is the use of enzymatic catalysis for the acylation of 6-APA. Penicillin acylases are enzymes that can catalyze the formation of the amide bond between the side chain and the 6-APA nucleus. This approach offers several advantages over traditional chemical methods, including milder reaction conditions (aqueous media, near-neutral pH, and ambient temperature), reduced use of hazardous reagents, and often higher selectivity, leading to a more sustainable and environmentally friendly process.

Stereoselective Synthesis and Chiral Control

This compound possesses multiple chiral centers, and its biological activity is highly dependent on the correct stereochemistry. The stereochemistry of the 6-APA nucleus is retained from its natural precursor. However, the 2-(3-benzoylphenyl)propanoic acid side chain also contains a chiral center.

Controlling the stereochemistry of this side chain during its synthesis is crucial. This can be achieved through various methods, including the use of chiral starting materials, asymmetric catalysis, or chiral resolution of a racemic mixture of the side chain. Ensuring the correct stereoisomer of the side chain is coupled to the 6-APA nucleus is paramount for the efficacy of the final compound.

Chemical Modifications and Analog Design

The modular nature of semisynthetic penicillin synthesis allows for the exploration of chemical modifications to the this compound structure. By synthesizing analogs of the 2-(3-benzoylphenyl)propanoic acid side chain, it is possible to investigate the structure-activity relationship (SAR). Modifications could include altering the substitution pattern on the aromatic rings, replacing the benzoyl group with other functionalities, or modifying the length and branching of the propanoic acid chain.

The design and synthesis of such analogs can provide valuable insights into the interactions of the molecule with its biological target and potentially lead to the development of new derivatives with improved properties.

Strategies for Structural Diversification of this compound Analogues

The structural diversification of this compound analogues primarily involves modifications of the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. This approach is a cornerstone of penicillin chemistry, allowing for the creation of a wide array of derivatives with varied properties. While specific literature on the synthesis of a broad range of this compound analogues is not extensively available, the general principles of penicillin derivatization provide a clear framework for these synthetic strategies.

A primary strategy for diversification is the synthesis of novel acyl chlorides for reaction with 6-APA. For this compound, the side chain is derived from 2-(3-benzoylphenyl)propanoic acid. By modifying this starting material, a diverse library of analogues can be generated. For instance, alterations to the benzoylphenyl group, such as the introduction of different substituents (e.g., alkyl, halogen, nitro groups) on either of the phenyl rings, could be explored. Furthermore, the length and branching of the propanoic acid linker could be varied.

Another key strategy involves the modification of the core penicillin structure itself. While less common for creating simple analogues, derivatization of the carboxyl group at the C-2 position to form esters or amides can be employed. These modifications can influence the molecule's solubility and pharmacokinetic properties.

The following table outlines potential diversification strategies for creating this compound analogues, based on established penicillin synthesis methodologies:

| Modification Site | Synthetic Strategy | Potential Analogue Class | Research Objective |

| Benzoylphenyl group | Introduction of substituents on the phenyl rings. | Substituted benzoylphenyl penicillins. | Structure-activity relationship studies. |

| Propanoic acid linker | Variation of linker length and branching. | Alkylphenylketone penicillins. | Investigation of steric effects. |

| Carboxyl group at C-2 | Esterification or amidation. | Ketocillin esters/amides. | Modification of physicochemical properties. |

These strategies, while based on general penicillin chemistry, provide a roadmap for the systematic exploration of the chemical space around this compound to identify analogues with tailored properties for specific research applications.

Targeted Derivatization for Specific Research Objectives

Targeted derivatization of this compound focuses on introducing specific chemical moieties to achieve predefined research goals. This approach moves beyond simple structural diversification to the rational design of molecules for particular applications, such as in vitro biochemical assays or as chemical probes.

One significant area of targeted derivatization is the introduction of reporter groups. For example, a fluorescent tag could be appended to the this compound molecule, likely at the periphery of the benzoylphenyl side chain to minimize interference with the core structure. Such fluorescently labeled analogues would be invaluable tools for studying the molecule's interactions with biological targets, allowing for visualization and quantification through techniques like fluorescence microscopy and flow cytometry.

Another objective for targeted derivatization is the development of affinity chromatography ligands. This would involve immobilizing this compound onto a solid support. The derivatization strategy here would be to introduce a linker arm with a reactive functional group (e.g., an amine or a carboxyl group) at a position on the side chain that is remote from the core penicillin structure. This linker would then be used to covalently attach the molecule to the chromatography matrix. Such a tool would be instrumental in identifying and purifying proteins that may interact with this compound.

The table below summarizes examples of targeted derivatization strategies for this compound:

| Research Objective | Derivatization Strategy | Functional Group Introduced | Example Application |

| Fluorescent labeling | Coupling of a fluorescent dye to the side chain. | Fluorophore (e.g., fluorescein, rhodamine). | Cellular uptake and localization studies. |

| Affinity chromatography | Introduction of a linker for immobilization. | Linker with a terminal amine or carboxyl group. | Purification of binding proteins. |

| Photoaffinity labeling | Incorporation of a photoreactive group. | Photoreactive group (e.g., azide, diazirine). | Covalent labeling of target proteins. |

These targeted derivatization approaches transform this compound from a simple compound into a sophisticated chemical tool, enabling detailed investigations into its molecular interactions and mechanisms of action in various research contexts.

Mechanism of Action and Molecular Interactions of Ketocillin Sodium

Elucidation of Primary Molecular Targets

The primary molecular targets of Ketocillin sodium are a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are located in the bacterial cell membrane and play a vital role in the final stages of peptidoglycan synthesis. medchemexpress.com

Beta-lactam antibiotics, including this compound, act as structural analogs of the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor. libretexts.orgnih.gov This structural similarity allows them to bind covalently to the active site of PBPs. The interaction involves the acylation of a serine residue within the active site of the PBP by the beta-lactam ring of the antibiotic. This irreversible or slowly reversible acylation renders the PBP inactive. youtube.comresearchgate.net

The dynamics of this acylation process, including the rate of association (kon) and the rate of deacylation (koff), are critical determinants of the antibiotic's efficacy and the potential for resistance. malvernpanalytical.comworktribe.com While specific acylation dynamics for this compound across various bacterial PBPs are not extensively detailed in the provided search results, studies on other beta-lactams like cefaclor (B193732) have shown that rapid deacylation from certain PBPs, such as PBP2 in Staphylococcus aureus, can affect the apparent binding affinity observed in standard assays. nih.govpsu.edu This highlights the importance of considering deacylation rates in understanding the full interaction profile of beta-lactam antibiotics with their PBP targets.

The inhibition of PBPs by this compound directly disrupts the synthesis of the bacterial cell wall. PBPs catalyze the transpeptidation and transglycosylation reactions necessary for cross-linking the peptidoglycan strands, which provides structural rigidity to the cell wall. medchemexpress.comsigmaaldrich.comnih.govmdpi.com By acylating and inactivating PBPs, this compound prevents the formation of these essential cross-links. libretexts.orgpatsnap.com

The weakening of the peptidoglycan layer leads to a loss of structural integrity, particularly under the high internal osmotic pressure of the bacterial cell. sigmaaldrich.comnih.gov This osmotic instability ultimately results in bacterial cell lysis and death. patsnap.com Different PBPs have varying roles in cell wall synthesis, and the affinity of a beta-lactam antibiotic for specific PBPs can influence its spectrum of activity and effectiveness against different bacterial species. For instance, PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) has a low affinity for many beta-lactam antibiotics, contributing to resistance. nih.govbiorxiv.org

Molecular-Level Characterization of Binding Events

Understanding the precise molecular interactions between this compound and its primary targets, PBPs, is crucial for elucidating the mechanism of action at an atomic level. This involves characterizing the binding site, the types of interactions formed, and the kinetics of the binding process.

Studies utilizing techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into how a ligand, like this compound, fits into the active site of a target protein and the stability of the resulting complex. biorxiv.orgbiorxiv.orgrjb.ronih.govresearchgate.net These computational methods can predict binding affinities and identify key amino acid residues involved in the interaction. biorxiv.orgnih.govresearchgate.net

While the provided searches discuss molecular docking and simulation studies for other compounds interacting with PBPs biorxiv.orgbiorxiv.orgrjb.ronih.govresearchgate.net, specific molecular-level characterization data, such as binding poses, interaction energies, or key contact residues, for this compound binding to various bacterial PBPs are not present. The binding of beta-lactams to PBPs is known to involve the formation of a covalent bond with the active site serine residue, followed by the opening of the beta-lactam ring. youtube.comresearchgate.net The specificity and affinity of this compound for different PBPs would be determined by the precise fit within the active site pocket and the nature of the non-covalent interactions that guide the molecule into the correct orientation for acylation.

This compound is a chemical compound. Its PubChem Compound Identifier (CID) is 23699506. invivochem.cn

Based on the available search results, detailed information specifically focusing on the mechanism of action and molecular interactions of this compound through structural biology analysis (such as specific ligand-protein interaction sites or detailed conformational changes induced in target proteins) was not found. While the general mechanism of action for penicillin antibiotics involves inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), the search results did not provide the in-depth, compound-specific structural and conformational data required to fulfill the detailed outline sections 3.3.1 and 3.3.2 for this compound.

Therefore, it is not possible to generate the requested article content focusing solely on the detailed ligand-protein interaction analysis and conformational changes induced by this compound binding to target proteins based on the current search results.

This compound is a chemical compound. Based on the available information, specific detailed research findings regarding the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies focusing solely on this compound, as requested by the outline, were not extensively found in the conducted searches. Therefore, a comprehensive article detailing these specific aspects of this compound cannot be generated based on the current search results and the strict adherence to the provided outline and content exclusions.

The PubChem CID for this compound is 23699506. invivochem.cn

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Ketocillin Sodium

Fragment-Based Approaches to SAR Analysis

Evaluation of Core Scaffolds and Their Influence on Activity

The fundamental penam (B1241934) core, comprising the β-lactam and thiazolidine (B150603) rings, is indispensable for the antibacterial activity of penicillins, including ketocillin sodium. wikipedia.org The reactivity of the β-lactam ring is key to its mechanism of action, involving the acylation of bacterial transpeptidases (PBPs). nih.govnih.govacs.org Modifications to this core can profoundly impact activity. For instance, the fusion of the thiazolidine ring to the β-lactam ring induces strain, increasing the reactivity of the β-lactam amide bond. wikipedia.org Substitutions on the thiazolidine and β-lactam rings can influence properties such as acid stability, antibacterial spectrum, and susceptibility to β-lactamases. slideshare.net The methyl groups and the carboxylic acid function within the thiazolidine ring are considered important for activity. slideshare.net

Impact of Side Chain Modifications on Biological Activity

The primary structural variation among different penicillins lies in the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) residue. wikipedia.org This side chain significantly influences the antimicrobial spectrum, stability, and resistance to β-lactamases. wikipedia.org SAR studies on various penicillin derivatives have demonstrated that the nature, size, shape, and spatial arrangement of substituents in the side chain are crucial parameters affecting activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, studies on penicillin V derivatives showed that modifications to the side chain can optimize potency against specific targets. nih.govacs.org Another study on penem (B1263517) antibiotics, which share the β-lactam core but have a different fused ring, highlighted the importance of the C2 side chain in activity against mycobacteria, noting that aromatic rings in this position generally reduced activity. acs.org Replacing the acylamino side chain with other moieties can lead to a loss of antibacterial activity but may confer inhibitory activity against β-lactamases. nih.gov

Computational Chemistry Applications in SAR/QSAR

Computational chemistry techniques play an increasingly important role in modern drug discovery, complementing experimental SAR/QSAR studies. sysrevpharm.orgrjsocmed.com These methods allow for the prediction of molecular properties, interactions with targets, and the design of novel compounds. sysrevpharm.orgmdpi.com

Molecular Docking and Dynamics Simulations for Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like this compound) when bound to a protein target (such as a PBP). mdpi.comvolkamerlab.org It estimates the binding affinity by scoring different poses based on various non-covalent interactions. volkamerlab.org Molecular dynamics (MD) simulations extend docking by simulating the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding pose and conformational changes. volkamerlab.orgmdpi.commdpi.comnih.govbiotechrep.ir These simulations can help refine binding predictions and understand the molecular basis of interaction. volkamerlab.org While specific studies on this compound were not found, these techniques are widely applied to β-lactam antibiotics and their targets to understand binding modes and guide structural modifications. nih.govresearchgate.netnih.gov

In Silico Screening and Library Design for Novel Analogues

In silico screening involves computationally evaluating large libraries of compounds for potential activity against a target protein. mdpi.com This high-throughput approach can identify potential lead compounds or novel scaffolds based on predicted binding affinity or other relevant properties. mdpi.comnih.govresearchgate.net Coupled with library design, computational methods enable the creation of focused or diverse compound libraries tailored for specific targets or chemical spaces. rjsocmed.comsygnaturediscovery.comnih.gov This can involve designing libraries around known active scaffolds, like the penicillin core, and exploring variations in side chains or other structural features to identify novel analogues with improved properties, such as increased potency, broader spectrum, or reduced susceptibility to resistance mechanisms. sygnaturediscovery.comnih.gov QSAR models can be used to prioritize compounds within these libraries for synthesis and testing based on predicted activity. sysrevpharm.orgnih.govnih.gov

Preclinical Research Methodologies for Ketocillin Sodium Efficacy and Biological Activity

In Vitro Model Systems for Biological Activity Assessment

In vitro studies are fundamental for initial assessments of a compound's biological activity and mechanism of action. They offer controlled environments to probe specific interactions. ppd.comscielo.sa.cr

Cell-Based Assays for Target Engagement and Pathway Analysis

Cell-based assays are widely used to evaluate the biological activity of compounds within a more physiologically relevant context than purely biochemical methods. These assays can help determine if a compound reaches and interacts with its intended target within a living cell (target engagement) and how it affects downstream cellular signaling pathways. researchgate.netbiorxiv.orgnih.govcriver.com Methods such as the Cellular Thermal Shift Assay (CETSA) can directly measure target engagement in live cells or tissues by assessing the thermal stability of a target protein in the presence of a compound. researchgate.netnih.govpelagobio.comthno.org Other cell-based assays can measure various cellular responses, such as cell proliferation, cell death, or the activation/inhibition of specific signaling pathways, often using reporter genes or immunofluorescence techniques. criver.compacificbiolabs.com These assays are crucial for confirming that a compound's activity observed in biochemical tests translates to a cellular environment and to explore the downstream effects of target modulation.

Enzymatic Assays for Mechanism Confirmation and Potency

Enzymatic assays are biochemical tests used to measure the activity of specific enzymes and how a compound influences this activity. For a compound like Ketocillin sodium, if its mechanism involves inhibiting or modulating an enzymatic target, these assays are essential for confirming the mechanism and determining the compound's potency (the concentration required to achieve a certain level of effect). pacificbiolabs.comnih.gov These assays typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the compound and measuring the rate of the enzymatic reaction. By analyzing the kinetics of inhibition, researchers can determine parameters such as the inhibition constant (Ki) and the half maximal inhibitory concentration (IC50). nih.gov These data provide insights into the compound's binding affinity and efficacy at the molecular level.

Advanced In Vivo Preclinical Models for Efficacy Studies

Selection of Relevant Animal Models for Specific Biological Activities

The selection of appropriate animal models is critical for the success of in vivo preclinical studies. Models are chosen based on their ability to mimic aspects of the human condition or biological process that the compound is intended to treat or modulate. ppd.comnih.govwellbeingintlstudiesrepository.org For evaluating the efficacy of this compound, the choice of animal model would depend on the specific biological activity being investigated. For instance, if the compound targets a particular pathway involved in a disease, a genetically modified animal model or a model induced to exhibit similar pathology might be used. nih.govwellbeingintlstudiesrepository.org Common animal models in preclinical research include mice, rats, and rabbits, although the specific model depends on the research question and the relevance to human physiology. nih.gov The model should ideally recapitulate key features of the target condition to allow for meaningful assessment of the compound's efficacy.

Experimental Design for Controlled Efficacy Investigations

Rigorous experimental design is paramount in in vivo preclinical studies to ensure reliable and reproducible results and to minimize bias. jpccr.eumdpi.comnih.govresearchgate.netbiocanrx.com Key elements of experimental design include defining clear objectives and hypotheses, selecting appropriate animal numbers (sample size) based on statistical power calculations, randomization of animals to different treatment groups, and blinding of researchers to the treatment assignments during the study and outcome assessment. jpccr.euresearchgate.netbiocanrx.com Controlled efficacy investigations involve administering the compound to the selected animal model and comparing outcomes to control groups (e.g., vehicle-treated or untreated groups). Endpoints for efficacy assessment are carefully chosen based on the biological activity being studied and can include measurements of physiological parameters, disease markers, behavioral changes, or survival rates. ppd.commdpi.com Detailed recording of observations and systematic data collection are essential for subsequent statistical analysis.

Ex Vivo Analysis from Preclinical Studies

Tissue-Level Examination of Compound Effects and Distribution

Tissue distribution studies in preclinical models, typically rodents, involve administering the antibiotic and then collecting tissue samples at various time points. These samples are then analyzed to determine the concentration of the compound. Methods for tissue analysis can include homogenization followed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) nih.gov. The distribution of antibiotics can vary significantly between different tissues due to factors such as blood flow, tissue permeability, protein binding, and active transport mechanisms asm.orgmdpi.com.

For beta-lactam antibiotics, like this compound, distribution is often primarily in the extracellular fluid due to their hydrophilic nature asm.org. However, penetration into specific tissues, such as the central nervous system or intracellular compartments, can be limited asm.orgnih.gov. Studies in animal models can provide valuable data on tissue penetration, although translating these findings directly to humans requires careful consideration due to species differences in pharmacokinetics and tissue physiology nih.goveuropa.eu.

Illustrative Data Table: Preclinical Tissue Distribution of a Hypothetical Beta-Lactam Antibiotic in Rats

| Tissue | Concentration (µg/g or µg/mL) at 1 hour | Concentration (µg/g or µg/mL) at 4 hours | Tissue-to-Plasma Ratio at 1 hour |

| Plasma | 25.5 | 8.2 | 1.0 |

| Lung | 18.3 | 6.1 | 0.72 |

| Kidney | 35.1 | 12.5 | 1.38 |

| Liver | 15.9 | 5.5 | 0.62 |

| Muscle | 10.2 | 3.8 | 0.40 |

| Brain | 1.1 | 0.4 | 0.04 |

Note: This table presents hypothetical data for illustrative purposes only, based on typical tissue distribution study formats for antibiotics in preclinical research mdpi.comfrontiersin.org. Specific data for this compound would be required for a precise representation.

Detailed research findings in this area would typically involve presenting concentration-time profiles for various tissues, allowing researchers to assess the rate and extent of distribution. Such data helps determine if the antibiotic reaches concentrations exceeding the minimum inhibitory concentration (MIC) for the target pathogen in the infected tissue over a sufficient duration nih.gov.

Biomarker Identification and Validation in Preclinical Models

Biomarkers are measurable indicators that can be used to assess biological processes, disease states, or the pharmacological response to a therapeutic intervention worldwide.comuni-konstanz.de. In the preclinical evaluation of antibiotics like this compound, biomarkers can provide insights into the compound's efficacy and mechanism of action without necessarily relying solely on microbiological outcomes.

Biomarker identification in preclinical models involves searching for measurable changes in biological molecules (e.g., proteins, genes, metabolites) or physiological parameters that correlate with the antibiotic's activity or the host's response to infection and treatment crownbio.comnih.gov. These can include markers of inflammation, tissue damage, or bacterial load nih.govmicrobiologyresearch.org. Methodologies for biomarker identification include genomics, proteomics, immunoassays (such as ELISA and Western blotting), and various imaging techniques crownbio.comtranspharmation.combiomex.de.

Validation of identified biomarkers in preclinical models is crucial to ensure their reliability and relevance crownbio.comworldwide.comnih.gov. This involves demonstrating that the biomarker consistently changes in response to this compound treatment in a predictable manner and that these changes correlate with desired outcomes, such as a reduction in bacterial burden or resolution of tissue-level pathology crownbio.com. Preclinical validation helps establish the potential of a biomarker to be used in later clinical studies to monitor treatment response or stratify patient populations crownbio.comworldwide.com.

For an antibiotic targeting bacterial infections, relevant biomarkers in preclinical tissue samples could include:

Markers of bacterial presence or load (e.g., bacterial DNA or RNA levels in tissue).

Inflammatory markers (e.g., cytokine and chemokine levels) that decrease upon effective treatment nih.govtranspharmation.com.

Markers of tissue damage or repair that change as the infection is cleared and the tissue heals.

Illustrative Data Table: Changes in Hypothetical Inflammatory Biomarker Levels in Infected Tissue Following Treatment with a Beta-Lactam Antibiotic in Mice

| Time Point Post-Treatment | Hypothetical Inflammatory Biomarker Level (Arbitrary Units) - Untreated Control | Hypothetical Inflammatory Biomarker Level (Arbitrary Units) - Treated Group |

| 0 hours (Pre-treatment) | 150 ± 25 | 155 ± 30 |

| 12 hours | 180 ± 35 | 110 ± 20 |

| 24 hours | 210 ± 40 | 60 ± 15 |

| 48 hours | 240 ± 45 | 30 ± 10 |

Note: This table presents hypothetical data for illustrative purposes only. Actual biomarker data would be specific to the infection model and the chosen biomarkers, and would require rigorous statistical analysis.

Validation efforts would involve demonstrating a statistically significant difference in biomarker levels between treated and untreated groups, and ideally, showing a correlation between the magnitude of the biomarker change and the reduction in bacterial load or improvement in tissue pathology.

Advanced Analytical Techniques for Characterization and Purity Assessment of Ketocillin Sodium

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for separating Ketocillin sodium from impurities and quantifying its presence in a sample. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used for this purpose, while Gas Chromatography (GC) may be applied for the analysis of volatile components or degradation products after appropriate derivatization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds like this compound. Method development involves selecting appropriate stationary phases (e.g., reversed-phase C18) and mobile phases (typically mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol) to achieve optimal separation of this compound from related substances and impurities nih.govsysrevpharm.orgactascientific.com. UV detection is commonly employed, often at wavelengths suitable for detecting the beta-lactam chromophore nih.govsysrevpharm.orgsielc.com.

Validation of an HPLC method for this compound would follow guidelines such as those from the International Conference on Harmonisation (ICH). Key validation parameters include:

Specificity: Ensuring the method can accurately measure this compound in the presence of impurities, degradation products, and excipients. This is often demonstrated by analyzing samples spiked with known impurities and showing adequate separation jrespharm.comijper.org.

Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a defined range sysrevpharm.orgjrespharm.comijper.org.

Accuracy: Determining how close the experimental results are to the true concentration of this compound jrespharm.comijper.org.

Precision: Assessing the reproducibility of the method under specified conditions (e.g., repeatability and intermediate precision) jrespharm.comijper.org.

Detection Limit (LOD) and Quantitation Limit (LOQ): Determining the lowest concentration of this compound that can be detected and reliably quantified, respectively sysrevpharm.orgjrespharm.com.

Robustness: Evaluating the method's ability to remain unaffected by small, deliberate variations in method parameters ijper.org.

Ultra-High-Performance Liquid Chromatography (UPLC) Applications

UPLC, an evolution of HPLC utilizing smaller particle sizes and higher pressures, offers enhanced resolution, speed, and sensitivity compared to conventional HPLC waters.comlcms.cz. These advantages make UPLC particularly useful for high-throughput analysis and the separation of complex mixtures or trace impurities in this compound.

UPLC can be coupled with various detectors, including UV detectors and mass spectrometers (UPLC-MS or UPLC-MS/MS) mdpi.comunesp.br. The application of UPLC to beta-lactam antibiotics, including penicillins and cephalosporins, has been documented for improved separation and detection mdpi.com. UPLC methods often result in significantly reduced run times and solvent consumption while maintaining or improving chromatographic performance lcms.cz. For example, a UPLC method for benzalkonium chloride achieved an 80% reduction in analysis time and 95% reduction in solvent consumption compared to a conventional method lcms.cz.

While specific UPLC applications for this compound were not found, the general applicability of UPLC to beta-lactam structures suggests its potential for faster and more efficient analysis of this compound and its related substances.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. This compound, being a relatively non-volatile salt, is not directly amenable to GC analysis without derivatization. However, GC can be valuable for analyzing volatile impurities, residual solvents from the manufacturing process, or volatile degradation products of this compound.

Derivatization techniques can be employed to convert less volatile compounds into more volatile derivatives suitable for GC analysis sigmaaldrich.com. For example, amino acids, which are polar, require derivatization before GC-MS analysis sigmaaldrich.com. Similarly, GC has been used to determine diclofenac (B195802) sodium after derivatization turkjps.orgturkjps.org.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric methods provide crucial information about the molecular structure and mass of this compound, complementing the separation power of chromatography.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and provide structural information through fragmentation analysis. For this compound, MS can confirm its molecular mass and help identify impurities or degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns.

Electrospray Ionization (ESI) is a common ionization technique for polar molecules like beta-lactam antibiotics and is often coupled with LC (LC-MS or LC-MS/MS) mdpi.comacs.orgusda.govnih.govtandfonline.comnih.govrsc.org. In positive ion mode ESI, analytes can form protonated molecules ([M+H]⁺) or adduct ions, such as sodium adducts ([M+Na]⁺), especially in the presence of sodium ions ucd.iesepscience.comnih.gov. Given that Ketocillin is a sodium salt, the formation of sodium adducts in ESI-MS is highly probable and can be used to confirm the presence of the molecule with its associated sodium counterion.

Tandem Mass Spectrometry (MS/MS or MS²) involves the fragmentation of selected ions, providing characteristic fragment ions that can be used for structural confirmation and identification of related substances nih.govtandfonline.comlcms.cz. This is particularly valuable for elucidating the structure of impurities or degradation products by comparing their fragmentation patterns to that of the intact this compound molecule. LC-MS/MS methods have been widely applied for the confirmatory and quantitative analysis of beta-lactam antibiotics in various matrices mdpi.comacs.orgusda.govtandfonline.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the arrangement of atoms within a molecule, making it invaluable for confirming the structure of this compound and identifying any structural isomers or impurities. Both proton (¹H) NMR and carbon-13 (¹³C) NMR are commonly used for structural elucidation of organic compounds.

¹H NMR provides information about the different types of protons in the molecule and their chemical environment, yielding characteristic signals (chemical shifts, splitting patterns, and integration) that are unique to the compound's structure nih.govekb.eg. ¹³C NMR provides information about the carbon skeleton ekb.eg. Two-dimensional NMR techniques can further help in assigning signals and confirming connectivity.

NMR spectroscopy has been applied to the analysis of beta-lactam antibiotics to study their structural characteristics and degradation products nih.gov. While specific NMR spectra or data for this compound were not found in the immediate search results, the principles of NMR spectroscopy are directly applicable. Analysis of the ¹H and ¹³C NMR spectra of this compound would provide definitive evidence for its structure, including the presence of the beta-lactam ring, the thiazolidine (B150603) ring, the acyl side chain, and the sodium counterion nih.govekb.egnih.govnih.govnih.govnorthwestern.edu. Quantitative NMR (qNMR) can also be used to determine the purity of a sample by comparing the integrated signal areas of the analyte to a known internal standard ox.ac.uk.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules, providing characteristic absorption bands that correspond to specific functional groups. researchgate.netlibretexts.org This makes IR spectroscopy a valuable tool for identifying and confirming the presence of various chemical moieties within the this compound structure. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy is a common and powerful implementation of this technique, offering rapid data acquisition and high resolution. researchgate.netsapub.orgvlabs.ac.in The analysis involves measuring the absorption or transmission intensity of IR radiation by the sample. researchgate.net For solid samples like this compound, preparation methods such as preparing potassium bromide (KBr) pellets or creating Nujol mulls are typically employed. libretexts.orgvlabs.ac.in The resulting spectrum, often referred to as a "fingerprint" region, is highly specific to a particular compound, aiding in its identification. researchgate.net IR spectroscopy can be used for both qualitative identification and quantitative estimation of compounds by measuring the intensity of active group absorption. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy involves measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. mdpi.comresearchgate.netpmda.go.jp This technique is particularly useful for compounds containing chromophores, which are functional groups that absorb UV-Vis light. researchgate.net The UV-Vis spectrum of a compound shows absorption bands at specific wavelengths (λmax) with characteristic intensities, providing information about the electronic transitions within the molecule. researchgate.net UV-Vis spectroscopy can be used for both qualitative and quantitative analysis. researchgate.netglobalresearchonline.net For quantitative analysis, the Beer-Lambert law is applied, relating absorbance to concentration, molar absorptivity, and path length. researchgate.net Solvents used in UV-Vis analysis should be transparent in the wavelength range of interest. researchgate.net

Advanced Separation and Detection Approaches

Advanced separation techniques, often coupled with sensitive detectors, are crucial for resolving complex mixtures and analyzing individual components, including the active pharmaceutical ingredient and its related substances.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. This coupling provides highly selective and sensitive methods for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), is a widely used technique in pharmaceutical analysis. nih.govnebiolab.com It combines liquid chromatography, which separates compounds based on their interactions with a stationary phase and mobile phase, with mass spectrometry, which detects and identifies compounds based on their mass-to-charge ratio. nebiolab.com LC-MS/MS offers superior sensitivity and selectivity compared to traditional UV detection, allowing for the analysis of target compounds in complex matrices and the detection of impurities at low levels. nih.govnebiolab.com The technique involves the ionization of analytes and their transfer into the mass spectrometer, where they are detected. chromatographyonline.com Optimization of ionization and transmission efficiency is critical for sensitivity. chromatographyonline.com LC-MS/MS is effective for analyzing a wide range of molecules, including both large proteins and small molecules. nebiolab.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, primarily used for the analysis of volatile and semi-volatile compounds. nih.govnih.govthermofisher.com GC separates components based on their boiling points and interactions with the stationary phase in a capillary column, followed by detection and identification by mass spectrometry. thermofisher.com GC-MS is well-suited for both targeted and untargeted analysis and can be used for analyzing various sample types, including solids, liquids, and gases. thermofisher.com Derivatization may be required to make polar or less volatile compounds amenable to GC analysis. nih.govnih.gov Mass spectrometry in GC-MS provides detailed structural information. asianjpr.com

Evaporative Light Scattering Detection (ELSD) for Non-UV Active Components

Evaporative Light Scattering Detection (ELSD) is a valuable detection method for liquid chromatography, particularly for analytes that lack strong UV chromophores. lcms.czwaters.comresearchgate.net ELSD is considered a nearly universal detector because its response is based on the light scattering properties of the analyte particles after the mobile phase has been evaporated. lcms.czsedere.com The process involves nebulizing the column effluent, evaporating the mobile phase, and then detecting the remaining dry analyte particles by measuring the scattered light. lcms.cz The amount of scattered light is related to the concentration of the eluting substance. lcms.cz A key advantage of ELSD is its ability to operate with gradient elution, unlike refractive index detectors. researchgate.net This makes ELSD suitable for analyzing a wide variety of compounds, including sugars, lipids, and surfactants, which may not be easily detected by UV. waters.comresearchgate.netsedere.com ELSD can be used in combination with techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation and quantification of pharmaceutical counterions and APIs, including those that lack chromophores. lcms.cz

Purity Profiling and Impurity Identification in Synthetic Batches

Ensuring the purity of this compound is critical for its quality and efficacy. Purity profiling involves identifying and quantifying all components present in a synthetic batch, including the active compound and any impurities.

Development and Application of Analytical Standards and Reference Materials

Analytical standards and reference materials are essential for the accurate identification and quantitative determination of this compound and its impurities. lgcstandards.com These materials are highly characterized substances with established purity and are used to calibrate analytical instruments and validate methods. lgcstandards.comcpachem.comcarlroth.com Certified Reference Materials (CRMs), produced under stringent quality standards like ISO 17034 and ISO/IEC 17025, provide a high level of confidence in analytical results. lgcstandards.comcpachem.comcarlroth.com The development of specific analytical standards for this compound and its potential impurities is necessary for their reliable detection and quantification in synthetic batches. These standards serve as benchmarks for chromatographic retention times, spectroscopic characteristics, and mass spectrometric fragmentation patterns.

Quantitative Determination of this compound Purity and Related Substances

Quantitative determination of this compound purity and related substances is typically achieved using chromatographic methods coupled with appropriate detectors. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. mdpi.comjocpr.com By employing suitable stationary phases and mobile phases, this compound can be separated from its related substances. jocpr.comshimadzu.com Detection is often performed using UV detection if the compounds have sufficient chromophores, or with detectors like ELSD for non-UV active impurities. waters.comjocpr.com

The quantitative determination involves comparing the peak areas or heights of this compound and its impurities to those of known standards or reference materials. edqm.euedqm.eu The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram, excluding solvent and matrix peaks. edqm.euedqm.eu Related substances are quantified based on their peak areas relative to the main peak area or by using external standards of the impurities. edqm.euedqm.eu

Impurity identification involves determining the chemical structure of unknown peaks observed in the chromatogram. This often utilizes hyphenated techniques like LC-MS/MS or GC-MS, which provide mass spectral data that can be used to elucidate the structures of impurities. asianjpr.com Impurity profiling involves a comprehensive analysis to describe the identified and unidentified impurities present in a batch. europa.euresearchgate.net Regulatory guidelines, such as those from the ICH, provide thresholds for reporting, identifying, and qualifying impurities in pharmaceutical substances. edqm.euedqm.eueuropa.eu

Q & A

Q. What are the standard protocols for synthesizing and characterizing Ketocillin sodium in preclinical studies?

- Methodological Guidance: Synthesis protocols should follow Good Laboratory Practice (GLP), with detailed descriptions of reaction conditions (solvents, catalysts, temperature) and purification methods (e.g., column chromatography, recrystallization). Characterization requires spectral data (NMR, IR, MS) and physicochemical properties (melting point, solubility) to confirm identity and purity. For known compounds, cite prior synthesis methods; for novel derivatives, provide full analytical validation .

- Statistical Considerations: Include yield calculations and purity assessments (e.g., HPLC peak area ≥95%) to ensure reproducibility .

Q. How should researchers design in vitro studies to evaluate this compound’s antimicrobial spectrum?

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound efficacy studies?

- Analytical Framework: Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC50/IC50. Validate assumptions with residual plots and goodness-of-fit tests (e.g., R² ≥ 0.95). For time-kill assays, apply time-to-event analysis or Kaplan-Meier survival curves .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data between animal models and human trials of this compound be resolved?

- Methodological Strategies: Conduct interspecies allometric scaling to adjust for metabolic differences. Validate bioavailability using AUC comparisons and compartmental modeling. Address species-specific protein binding (e.g., murine vs. human serum albumin) through in vitro equilibrium dialysis .

- Critical Analysis: Re-evaluate dosing regimens and sampling intervals. Cross-validate with LC-MS/MS to rule out assay variability .

Q. What strategies optimize experimental conditions for studying this compound’s stability under varying physiological conditions?

- Experimental Optimization: Simulate gastric (pH 1.2–3.4) and plasma (pH 7.4) environments. Use stability-indicating HPLC methods to quantify degradation products. Apply Arrhenius kinetics for accelerated shelf-life testing. For real-time stability, store samples at −80°C and monitor monthly .

- Advanced Techniques: Pair with molecular dynamics simulations to predict degradation pathways under oxidative stress .

Q. How can researchers address bioavailability challenges in this compound using computational modeling?

- Computational Approaches: Develop QSPR models to correlate structural descriptors (e.g., logP, polar surface area) with absorption rates. Use molecular docking to assess binding to intestinal transporters (e.g., PEPT1). Validate predictions with Caco-2 cell permeability assays .

- Integration with Experimental Data: Compare in silico predictions with in vivo pharmacokinetic profiles (e.g., rat oral bioavailability) to refine models .

Q. What frameworks are effective for identifying research gaps in this compound’s mechanism of action?

- Research Design: Apply the PICO framework: P (Pathogen strain), I (this compound), C (Comparator antibiotics), O (MIC reduction). Use FINER criteria to evaluate feasibility and novelty .

- Literature Synthesis: Conduct systematic reviews with PRISMA guidelines to map knowledge gaps, such as resistance mechanisms or synergies with β-lactamase inhibitors .

Handling Data Contradictions and Limitations

Q. How should researchers interpret conflicting efficacy data in multidrug-resistant (MDR) infection models?

Q. What methodologies mitigate bias in retrospective studies on this compound’s clinical outcomes?

- Bias Mitigation: Apply propensity score matching to balance covariates (e.g., age, comorbidities). Use multivariate Cox regression to adjust for confounders. Validate findings with sensitivity analyses .

Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines in animal studies involving this compound?

- Protocol Design:

Follow ARRIVE 2.0 guidelines for reporting animal research. Include ethical approval numbers, anesthesia protocols, and humane endpoints (e.g., weight loss ≥20%). Use randomization and blinding to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.